molecular formula C12H17BO4 B1454619 2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid CAS No. 1256358-77-6

2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid

Cat. No.: B1454619
CAS No.: 1256358-77-6
M. Wt: 236.07 g/mol
InChI Key: CLQFACNULRLNIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid (CAS 1256358-77-6) is a high-value boronic acid ester widely employed as a versatile building block in organic synthesis and drug discovery . The tetrahydropyran (THP) group serves as a protected alcohol, a crucial feature for designing complex molecules with specific stereochemical and binding properties . In medicinal chemistry, such boronic acid derivatives are pivotal in the development of protease inhibitors, where heterocyclic ethers like the tetrahydropyran ring can act as bioisosteres, enhancing binding affinity and improving pharmacokinetic profiles by forming critical hydrogen-bonding interactions with enzyme targets . Furthermore, polymers incorporating phenylboronic acid motifs exhibit unique, reversible binding with diols, making them promising materials for creating stimuli-responsive drug-delivery systems, self-healing hydrogels, and biosensing platforms . This compound is offered for research applications as a key synthetic intermediate. It is supplied with a certificate of analysis and must be handled by qualified personnel in a laboratory setting, using appropriate personal protective equipment. This product is For Research Use Only and is not intended for diagnostic or therapeutic use .

Properties

IUPAC Name

[2-(oxan-4-yloxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO4/c14-13(15)12-4-2-1-3-10(12)9-17-11-5-7-16-8-6-11/h1-4,11,14-15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQFACNULRLNIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1COC2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501165476
Record name Boronic acid, B-[2-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-77-6
Record name Boronic acid, B-[2-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256358-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Tetrahydropyran-4-yloxymethyl Intermediate

A critical precursor is the tetrahydropyran-4-yloxymethyl group, which can be prepared from tetrahydro-4H-pyran-4-one through reduction and subsequent functionalization steps. According to patent CN103508990A, tetrahydro-4H-pyran-4-one can be synthesized industrially by:

  • Reacting 3-chloropropionyl chloride with ethylene gas in the presence of aluminum chloride at temperatures below 10 °C.
  • Hydrolyzing and extracting the intermediate 1,5-dichloropentanone.
  • Refluxing with phosphoric acid and sodium dihydrogen phosphate to cyclize and obtain tetrahydro-4H-pyran-4-one with high purity.

This method ensures a scalable and high-purity supply of the tetrahydropyran core for subsequent derivatization.

Introduction of the Tetrahydropyran-4-yloxymethyl Group onto Phenyl Ring

The tetrahydropyran-4-yloxymethyl substituent can be introduced onto the phenyl ring via nucleophilic substitution or etherification reactions, typically starting from a hydroxymethylphenylboronic acid or its derivatives. The hydroxymethyl group on the phenyl ring reacts with the tetrahydropyran alcohol under conditions favoring ether bond formation, often involving acid catalysis or Mitsunobu-type reactions.

Formation of the Boronic Acid Functional Group

Boronic acid groups are commonly introduced by:

  • Lithiation of the aryl precursor followed by quenching with trialkyl borates, then acidic workup.
  • Transition metal-catalyzed borylation of aryl halides using bis(pinacolato)diboron or similar reagents.

For 2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid, the boronic acid group is typically installed on the phenyl ring prior to or after the attachment of the tetrahydropyran substituent, depending on the stability and reactivity of intermediates.

Comparative Analysis of Synthesis Routes

Step Method Key Reagents Conditions Advantages Disadvantages
Tetrahydropyran-4-yloxymethyl synthesis Cyclization of 1,5-dichloropentanone 3-chloropropionyl chloride, AlCl3, ethylene gas, phosphoric acid Low temperature, reflux Industrial scalability, high purity Multi-step, requires careful temperature control
Etherification to phenyl ring Acid-catalyzed ether formation or Mitsunobu reaction Hydroxymethylphenylboronic acid, tetrahydropyran alcohol Mild heating, inert atmosphere Selective substitution, good yields Sensitive to moisture, requires anhydrous conditions
Boronic acid installation Lithiation + trialkyl borate or Pd-catalyzed borylation Aryl halide, n-BuLi or Pd catalyst, B2Pin2 Low temperature lithiation or reflux High regioselectivity, versatile Sensitive reagents, requires inert atmosphere

Research Findings and Optimization

  • The presence of the tetrahydropyran ring influences the solubility and reactivity of the phenylboronic acid derivative. Studies show that boronic acids with such bulky ether substituents exhibit enhanced stability in aqueous media due to intramolecular hydrogen bonding and steric protection.
  • Etherification efficiency depends strongly on the choice of catalyst and solvent. Mitsunobu reactions provide high selectivity but require careful handling of reagents, while acid catalysis offers a simpler alternative albeit with potential side reactions.
  • Boronic acid formation via lithiation is highly regioselective but demands strict anhydrous and low-temperature conditions to prevent side reactions.
  • Purification typically involves recrystallization from organic solvents or chromatographic methods to remove boronate esters or unreacted starting materials.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Notes
Temperature for tetrahydropyran synthesis <10 °C (initial), reflux (cyclization) Controls selectivity and purity
Catalyst for etherification Acid catalyst (e.g., p-TsOH) or Mitsunobu reagents Choice affects yield and side products
Boronic acid formation method Lithiation at -78 °C or Pd-catalyzed borylation at reflux Lithiation preferred for regioselectivity
Solvent Ethylene dichloride, acetone, or THF Depends on step and reagent compatibility
Purification Recrystallization or chromatography Ensures removal of boronate esters

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Acidic Conditions: For deprotection of the tetrahydropyranyl ether group.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from oxidation or deprotection reactions.

Scientific Research Applications

2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The positional isomerism of the THP group and boronic acid on the phenyl ring significantly impacts reactivity and applications. Key analogs include:

Compound Name Substituent Position CAS Number Purity Molecular Formula Key Applications/Notes Reference
2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid Ortho 1256358-77-6 95% C₁₁H₁₅BO₄ Cross-coupling reactions, organic synthesis
4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid Para 182281-01-2 97% C₁₁H₁₅BO₄ Ion transport studies, saccharide sensing
3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid Meta 1256358-76-5 98% C₁₁H₁₅BO₄ Intermediate in drug synthesis
4-(4-Tetrahydropyranyl)phenylboronic acid Para (THP at phenyl) 865360-62-9 N/A C₁₁H₁₅BO₄ Catalytic applications, material science
2-(Tetrahydropyran-2-yloxy)phenylboronic acid Ortho (THP-2-yloxy) 502159-01-5 98% C₁₁H₁₅BO₄ Polymerase chain reaction (PCR) additives

Key Observations:

  • Solubility: THP ethers generally enhance solubility in non-polar solvents. For example, 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid (CAS: 182281-01-2) is soluble in chloroform and THF, whereas non-THP analogs like phenylboronic acid require polar solvents .
  • Stability : THP-protected boronic acids exhibit reduced hydrolysis compared to unprotected analogs. However, anhydride formation (e.g., in CAS: 182281-01-2) may occur during storage, requiring careful handling .

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction efficiency varies with substituent position:

  • Ortho-substituted analogs (e.g., this compound) show moderate reactivity due to steric hindrance, favoring coupling with aryl halides over bulky substrates .
  • Para-substituted analogs (e.g., 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid) exhibit faster reaction rates, attributed to reduced steric effects and enhanced electronic communication with the boronic acid group .

Research Findings and Data

Thermal Stability

Thermogravimetric analysis (TGA) of this compound reveals decomposition onset at ~220°C , comparable to other THP-protected analogs but higher than unprotected phenylboronic acid (~180°C) .

Crystallographic Data

X-ray diffraction studies on 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid (CAS: 182281-01-2) show a planar boronic acid group with a dihedral angle of 12.5° between the THP and phenyl rings, facilitating π-π stacking in crystal lattices .

Biological Activity

2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid is a compound that belongs to the class of boronic acids, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, cellular effects, and potential therapeutic applications.

  • Chemical Formula : C12H17BO4
  • CAS Number : 1256358-77-6
  • Molecular Weight : 234.08 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has been shown to modulate signaling pathways that are crucial for cell proliferation, apoptosis, and metabolism.

Target Interactions

  • Enzymatic Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity. For example, it has been noted that it can inhibit certain kinases involved in cell survival pathways.
  • Receptor Modulation : It also binds to receptor tyrosine kinases, influencing cellular processes such as migration and adhesion.

Biochemical Pathways

This compound influences several key biochemical pathways:

  • PI3K/Akt Pathway : This pathway is crucial for cell survival and growth. The compound's modulation of this pathway suggests potential applications in cancer therapy.
  • Oxidative Stress Pathways : Its antioxidant properties allow it to interact with enzymes involved in oxidative stress responses, enhancing cellular protection against oxidative damage.

Cellular Effects

The effects of this compound on various cell types include:

  • Cancer Cells : In vitro studies have demonstrated that the compound inhibits cell proliferation and induces apoptosis in cancer cell lines.
  • Normal Cells : It appears to have less cytotoxicity in normal cells compared to cancer cells, indicating a potential therapeutic window for selective targeting.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent:

  • Low Doses : At lower concentrations, it exhibits protective effects against oxidative stress and promotes cellular health.
  • High Doses : Higher concentrations can lead to toxic effects, including liver damage and metabolic disruptions.
Dosage RangeEffect on CellsObservations
LowProtectiveAntioxidant activity observed
ModerateTherapeuticInhibition of tumor growth in models
HighToxicLiver damage and metabolic alterations

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that this compound significantly inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways.
  • Oxidative Stress Reduction : In a model of oxidative stress, this compound showed a marked reduction in reactive oxygen species (ROS) levels, suggesting its role as an antioxidant.
  • Receptor Interaction Study : Binding studies indicated that the compound interacts with discoidin domain receptor 1 (DDR1), leading to decreased collagen-induced signaling pathways essential for cancer metastasis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(tetrahydropyran-4-yloxymethyl)phenylboronic acid, and how can reaction efficiency be validated?

  • Methodology : The Suzuki-Miyaura cross-coupling reaction is a primary method for synthesizing arylboronic acids. Use palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halides and boronate esters under inert conditions. Optimize solvent systems (e.g., DME/H₂O) and bases (e.g., Na₂CO₃) to enhance yield . Purification via column chromatography or recrystallization ensures purity. Validate efficiency using NMR and mass spectrometry (e.g., HRMS with exact mass 210.1044594 for related analogs) .
  • Example Reaction Setup :

CatalystBaseSolventYield (%)Reference
Pd(PPh₃)₄Na₂CO₃DME/H₂O75–85

Q. How should researchers characterize the structural integrity of this compound?

  • Techniques :

  • NMR Spectroscopy : Analyze ¹H/¹³C NMR to confirm the tetrahydropyran moiety and boronic acid group. Look for characteristic peaks: δ ~1.5–1.8 ppm (tetrahydropyran CH₂) and δ ~7.3–8.0 ppm (aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., exact mass 210.1044594 for analogs like 4-(3-methoxypropoxy)phenylboronic acid) .
  • HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection .

Q. What are the solubility and storage guidelines to maintain stability?

  • Solubility : Soluble in polar aprotic solvents (e.g., THF, DMSO) but hydrolyzes in water. Avoid prolonged exposure to moisture .
  • Storage : Store at –20°C under argon. Decomposition accelerates at >40°C or in acidic/basic conditions .

Advanced Research Questions

Q. How can the ionophoric activity of this compound be evaluated in lipid bilayer systems?

  • Experimental Design :

Prepare large unilamellar vesicles (LUVs) with encapsulated fluorescent probes (e.g., 8-aminonaphthalene-1,3,6-trisulfonic acid).

Incorporate 2-(tetrahydropyran-4-yloxymethyl)phenylboronic acid into the bilayer.

Monitor ion transport using fluorescence quenching upon addition of fructose (1:2 fructose:boronic acid stoichiometry activates ion channels) .

  • Key Parameters :

ParameterConditionReference
Fructose Ratio1:2 (boronic acid:fructose)
Temperature25°C (ambient)

Q. How do pH and temperature affect the stability of this boronic acid in aqueous systems?

  • Stability Analysis :

  • pH : Hydrolysis rates increase below pH 6 (boronic acid converts to borate) or above pH 8 (self-condensation). Use buffered solutions (pH 7.4) for biological assays .
  • Temperature : Decomposition occurs at >40°C. Perform thermogravimetric analysis (TGA) to determine thermal limits .

Q. What mechanistic role does the tetrahydropyran group play in Suzuki-Miyaura coupling?

  • Steric and Electronic Effects : The tetrahydropyran moiety enhances solubility in organic solvents and stabilizes intermediates via steric shielding. Compare coupling efficiency with non-substituted phenylboronic acids (e.g., lower yields in bulkier analogs) .

Q. How can diol-binding interactions be quantified for applications in saccharide sensing?

  • Methods :

  • Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd) for fructose or glucose interactions .
  • Fluorescence Titration : Use Alizarin Red S as a competitive probe; fluorescence recovery indicates diol binding .

Data Contradictions and Validation

  • Discrepancy in Boronic Acid Stability : While phenylborate intermediates (e.g., diphenylborinic acid) do not accelerate decomposition in NaTPB systems , fructose complexes may alter stability in ion transport studies. Validate via controlled replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.